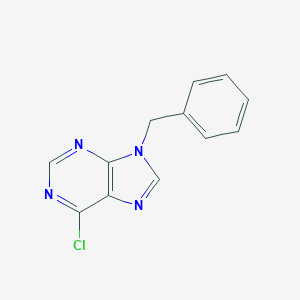

9-benzyl-6-chloro-9H-purine

Vue d'ensemble

Description

9-benzyl-6-chloro-9H-purine is a chemical compound that contains 26 atoms in total, including 9 Hydrogen atoms, 12 Carbon atoms, 4 Nitrogen atoms, and 1 Chlorine atom . It is also known by other names such as 6-CHLORO-9-BENZYLPURINE and 9-(benzyl)-6-chloro-purine .

Synthesis Analysis

The synthesis of 9-benzyl-6-chloro-9H-purine involves N-alkylation or N-arylation of the purine followed by Stille coupling to introduce the furyl substituent in the 6-position . The reaction conditions include the use of sodium hydroxide and ethanol at 100°C .Molecular Structure Analysis

9-benzyl-6-chloro-9H-purine contains a total of 28 bonds, including 19 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 Imidazole, and 1 Pyrimidine .Chemical Reactions Analysis

The chemical reactions of 9-benzyl-6-chloro-9H-purine involve a direct regioselective C-H cyanation of purines through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF 3 SO 2 H) . Another reaction involves the hydrolysis of 2-Amino-9-benzyl-6-chloro-9H-purine in refluxing water in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-benzyl-6-chloro-9H-purine include its melting point, boiling point, and density .Applications De Recherche Scientifique

Application in Organic Chemistry

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

“9-benzyl-6-chloro-9H-purine” is used in the direct regioselective C-H cyanation of purines . This process is important in the synthesis of 8-cyanated purine derivatives .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) . In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines .

Thorough Summary of the Results or Outcomes Obtained

The process affords 8-cyanated purine derivatives in moderate to excellent yields . Various functional groups, including allyl, alkynyl, ketone, ester, nitro et al. were tolerated and acted as a C8 directing group .

Application in Cancer Research

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

A series of 2,6,9-trisubstituted purine derivatives, including “9-benzyl-6-chloro-9H-purine”, have been synthesized and investigated for their potential role as apoptosis-inducing agents in cancer cell lines .

Detailed Description of the Methods of Application or Experimental Procedures

The compounds were synthesized through a three-step synthetic procedure using microwave irradiation . They were then evaluated in vitro to determine their potential effect on cell toxicity .

Thorough Summary of the Results or Outcomes Obtained

Three out of twelve compounds were found to be promising agents compared to a known and effective anticancer drug, etoposide, in three out of four cancer cell lines assayed with considerable selectivity . Preliminary data suggests that these compounds induce apoptosis in these cells .

Application in Anticonvulsant Research

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

“9-benzyl-6-chloro-9H-purine” is part of a new class of potent anticonvulsant agents . These compounds have shown potent anticonvulsant activity against maximal electroshock seizures (MES) .

Detailed Description of the Methods of Application or Experimental Procedures

The compounds were synthesized and then evaluated for their anticonvulsant activity using the MES model .

Thorough Summary of the Results or Outcomes Obtained

Compounds containing a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethyl-amino)purine showed potent anticonvulsant activity .

Application in Heterocyclic Chemistry

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

“9-benzyl-6-chloro-9H-purine” is used in the synthesis of 6-carbamoyl-2-alkyl-9-(phenyl or benzyl)-9H-purines .

Detailed Description of the Methods of Application or Experimental Procedures

The compounds were synthesized through a multi-step synthetic procedure .

Thorough Summary of the Results or Outcomes Obtained

The synthesis resulted in a series of 6-carbamoyl-2-alkyl-9-(phenyl or benzyl)-9H-purines .

Application in DNA and RNA Nucleic Acids

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

“9-benzyl-6-chloro-9H-purine” is a fundamental motif in DNA and RNA nucleic acids . Purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities .

Detailed Description of the Methods of Application or Experimental Procedures

The cyanation of purines is generally derived from the corresponding purine halides, with 6-chloropurines as the most useful one, via either an SN2Ar process with KCN or palladium catalyzed cross-coupling with Zn(CN)2 .

Thorough Summary of the Results or Outcomes Obtained

The cyanation of less reactive 2-chloropurines required harsh reaction conditions or a transition-metal ™ catalysis .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

9-benzyl-6-chloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEFCVAMNJICJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282397 | |

| Record name | 9-benzyl-6-chloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-benzyl-6-chloro-9H-purine | |

CAS RN |

1928-76-3 | |

| Record name | 1928-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-benzyl-6-chloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)